molecular formula C15H14O2 B1597471 2-(Benzyloxy)-5-methylbenzaldehyde CAS No. 53389-98-3

2-(Benzyloxy)-5-methylbenzaldehyde

Cat. No.: B1597471
CAS No.: 53389-98-3
M. Wt: 226.27 g/mol
InChI Key: URUADHCSAWIRCM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a benzyloxy group attached to a benzene ring, which also bears a methyl group and an aldehyde functional group

Properties

IUPAC Name

5-methyl-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-8-15(14(9-12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUADHCSAWIRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361361
Record name 2-(benzyloxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-98-3
Record name 2-(benzyloxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-5-methylbenzoic acid.

    Reduction: 2-(Benzyloxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(Benzyloxy)-5-methylbenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in creating pharmaceuticals, agrochemicals, and fine chemicals due to its functional groups that allow for further chemical modifications .

Biological Studies

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Studies indicate that benzaldehyde derivatives possess significant antimicrobial properties. For example, this compound has shown efficacy against Staphylococcus aureus, with an inhibition zone significantly larger than that of standard antibiotics .
  • Antioxidant Properties : Research has demonstrated that this compound can scavenge free radicals, indicating its potential protective effects against oxidative stress-related diseases. In vitro assays reveal that it significantly reduces reactive oxygen species (ROS) levels in cellular models.

Industrial Applications

In industrial settings, this compound is used as a precursor in the production of fine chemicals and as a building block for various synthetic pathways. Its versatility makes it valuable in developing new materials and compounds .

Comparative Analysis with Related Compounds

CompoundStructureApplications
4-(Benzyloxy)-2-methylbenzaldehydeSimilar structure but different positioningAntimicrobial studies
5-(Benzyloxy)-2-hydroxybenzaldehydeHydroxyl group instead of methylAntioxidant research
5-(Benzyloxy)-2-chlorobenzaldehydeChlorine substituentIndustrial synthesis

Case Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antibacterial properties of various benzaldehyde derivatives, including this compound. Findings revealed that this compound exhibited notable activity against S. aureus, suggesting its potential use as an alternative antimicrobial agent.

Case Study 2: Oxidative Stress Model

In a cellular model assessing oxidative stress, treatment with this compound resulted in a marked decrease in ROS levels. This highlights its potential as an antioxidant agent, which could be beneficial in therapeutic applications aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylbenzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, undergoing nucleophilic addition reactions. The benzyloxy group can also participate in reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzaldehyde: Lacks the methyl group present in 2-(Benzyloxy)-5-methylbenzaldehyde.

    2-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.

    2-(Benzyloxy)-4-methylbenzaldehyde: The methyl group is positioned differently on the benzene ring.

Biological Activity

2-(Benzyloxy)-5-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound, with the molecular formula C16H16O2C_{16}H_{16}O_2, features a benzaldehyde functional group attached to a benzyloxy moiety. The synthesis of this compound typically involves the benzylation of 2-hydroxy-5-methylbenzaldehyde using benzyl chloride in the presence of a base, resulting in an 80% yield of the desired product .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzaldehyde, including this compound, exhibit significant antimicrobial properties. A series of benzaldehyde derivatives were tested against various bacterial strains, including E. coli and S. aureus. These compounds demonstrated bactericidal effects, potentially regulating gene expression associated with metabolism and virulence in these organisms .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus30 µg/mL

Cytotoxicity and Apoptosis

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a case study reported that treatment with this compound led to increased expression levels of caspase-3, a key marker of apoptosis, suggesting its potential as an anticancer agent .

Case Studies

  • Antitumor Activity : In a study involving human liver cancer cells (SMMC7721), treatment with this compound resulted in significant cytotoxicity and upregulation of pro-apoptotic factors. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could effectively reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cell cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzyloxy)-5-methylbenzaldehyde
Reactant of Route 2
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2-(Benzyloxy)-5-methylbenzaldehyde

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